![molecular formula C16H16BrN3O2 B2641173 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide CAS No. 1798741-19-1](/img/structure/B2641173.png)
6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, an ethylcarbamoyl group attached to a phenyl ring, and a carboxamide group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide typically involves multiple steps:
Bromination of 3-methylpyridine-2-carboxamide: The starting material, 3-methylpyridine-2-carboxamide, is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 6th position.
Formation of 4-(ethylcarbamoyl)phenylamine: This intermediate is synthesized by reacting 4-nitrophenyl isocyanate with ethylamine, followed by reduction of the nitro group to an amine.
Coupling Reaction: The final step involves coupling the brominated pyridine derivative with 4-(ethylcarbamoyl)phenylamine under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the ethylcarbamoyl group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 6-chloro-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
- 6-fluoro-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
- 6-iodo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
Uniqueness
Compared to its analogs, 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide may exhibit unique reactivity due to the bromine atom, which is a good leaving group in substitution reactions. This can make it more versatile in synthetic applications. Additionally, the specific electronic effects of the bromine atom can influence its biological activity, potentially making it more effective in certain pharmacological contexts.
属性
IUPAC Name |
6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-3-18-15(21)11-5-7-12(8-6-11)19-16(22)14-10(2)4-9-13(17)20-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUDAFILGJPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2641091.png)
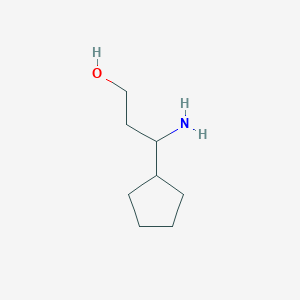
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)
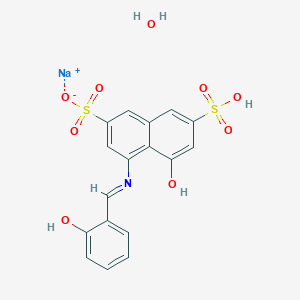

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)
![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)
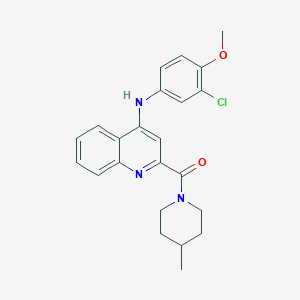
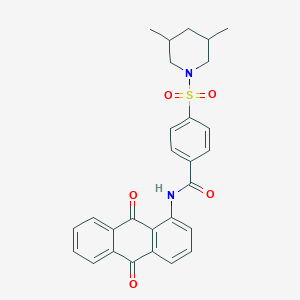

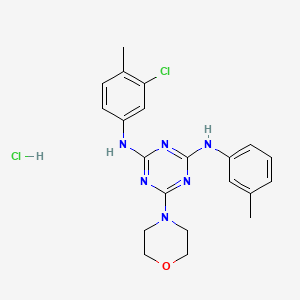
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2641113.png)
